Lipophilicity (LogP) Benchmarking Against Phenylacetamide and Other Thiazole Analogs
The target compound exhibits a predicted LogP of 5.09–5.55 . In contrast, the structurally similar analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide, which replaces the hexanoyl chain with a phenylacetyl group, displays an XLogP3-AA value of 4.4 [1]. This ~0.7–1.1 log unit difference represents a 5- to 12-fold higher octanol-water partition coefficient for the hexanamide derivative, establishing it as the more lipophilic candidate within this congeneric series.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.09 (ChemScence) to 5.55 (ChemSrc) |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide: XLogP3-AA = 4.4 |
| Quantified Difference | ΔLogP ≈ 0.7–1.1 (approx. 5- to 12-fold higher partition coefficient) |
| Conditions | Predicted/calculated values using XLogP3 and other software algorithms; not experimentally determined. |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and compound solubility, informing selection for assays where intracellular target access or blood-brain barrier penetration is required.
- [1] PubChem. N-(4-(4-Bromophenyl)thiazol-2-yl)-2-phenylacetamide (CID 2305927): XLogP3-AA 4.4. View Source
